Molecular Weight and Mass Shift for MS Discrimination
As a stable isotope-labeled internal standard, 3-Mercaptooctyl-acetate-d5 exhibits a +5.03 Da increase in molecular weight relative to the native, unlabeled 3-mercaptooctyl acetate, a mass difference that is critical for baseline separation in mass spectrometry. This shift is a direct result of the substitution of five hydrogen atoms with deuterium atoms (C10H15D5O2S vs. C10H20O2S). The high purity of the labeled compound (≥95% to ≥98%) minimizes interference from the unlabeled form in analytical assays [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 209.36 g/mol (C10H15D5O2S) |
| Comparator Or Baseline | 204.33 g/mol (C10H20O2S, unlabeled 3-mercaptooctyl acetate) |
| Quantified Difference | +5.03 Da mass shift |
| Conditions | Calculated molecular weight based on molecular formula and isotopic substitution; purity confirmed by HPLC and/or GC . |
Why This Matters
This specific mass difference is essential for distinguishing the internal standard from the analyte during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in triple quadrupole MS, enabling accurate quantification.
- [1] National Institute of Standards and Technology (NIST). (n.d.). 3-mercaptooctyl-acetate. In *NIST Chemistry WebBook, NIST Standard Reference Database Number 69*. View Source
